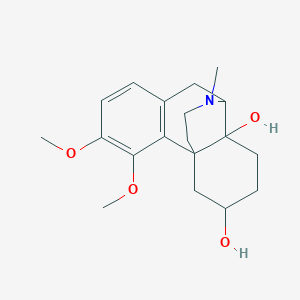
Oxymethebanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymethebanol, also known as drotebanol, is a morphinan derivative that acts as an opioid agonist. It was invented by the Sankyo Company in Japan during the 1970s. This compound is synthesized from thebaine and has powerful antitussive (cough suppressant) effects, being around ten times more potent than codeine in producing this effect . It also has analgesic effects several times stronger than codeine but weaker than morphine .
Vorbereitungsmethoden
Oxymethebanol is synthesized from thebaine, an opiate alkaloid. The synthetic route involves several steps, including the methylation of thebaine to produce 14-hydroxydihydro-6 beta-thebainol-4-methylether . The reaction conditions typically involve the use of strong acids and bases to facilitate the methylation and hydroxylation processes. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Oxymethebanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This reaction involves replacing one functional group with another, such as the methoxy groups being replaced by hydroxyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxymethebanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use this compound to study the effects of opioids on the central nervous system and to understand the mechanisms of opioid addiction and dependence.
Medicine: this compound’s potent antitussive and analgesic properties make it a subject of interest in developing new cough suppressants and pain relievers.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications and for quality control purposes.
Wirkmechanismus
Oxymethebanol exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord . These receptors are part of the endogenous opioid system, which plays a crucial role in modulating pain perception, stress response, and emotional state. When this compound binds to these receptors, it mimics the action of natural pain-relieving peptides like endorphins, leading to pain relief and a sense of euphoria . This high affinity for the mu-opioid receptors explains its potent analgesic effects but also means it can lead to significant central nervous system depression .
Vergleich Mit ähnlichen Verbindungen
Oxymethebanol is similar to other opioid compounds such as codeine, morphine, and thebaine. it is unique in its potency as an antitussive agent, being around ten times more potent than codeine . Unlike morphine, this compound has a lower potential for physical dependence and addiction . Similar compounds include:
Codeine: A less potent opioid used primarily for its analgesic and antitussive properties.
Morphine: A more potent opioid used for severe pain management.
Thebaine: An opiate alkaloid used as a precursor in the synthesis of various opioids, including this compound.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3 |
InChI-Schlüssel |
LCAHPIFLPICNRW-UHFFFAOYSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Kanonische SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Synonyme |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




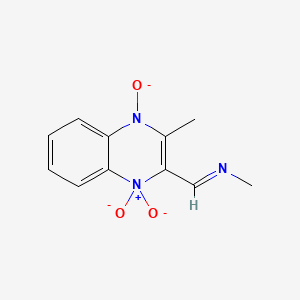
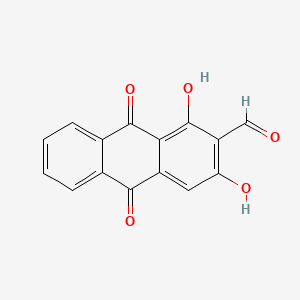

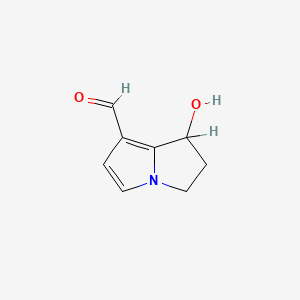

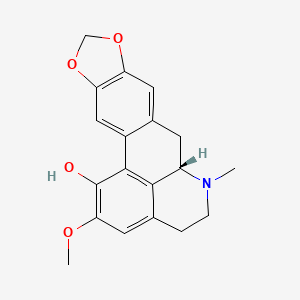
![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)
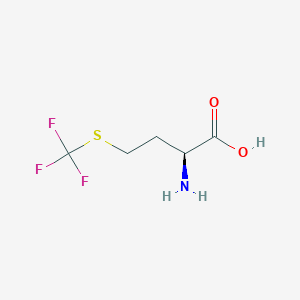

![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)


